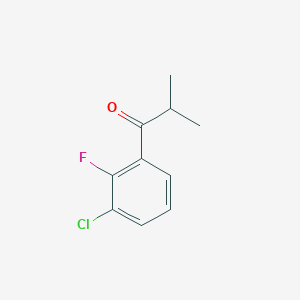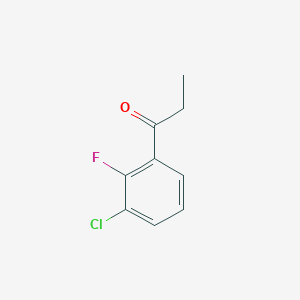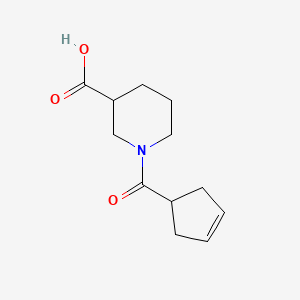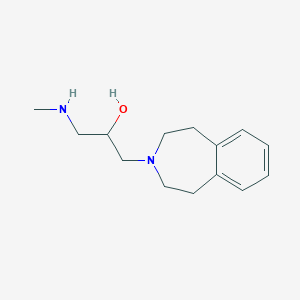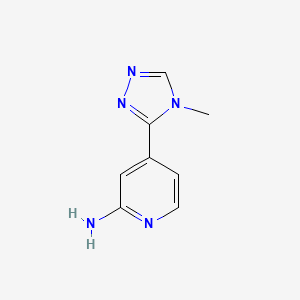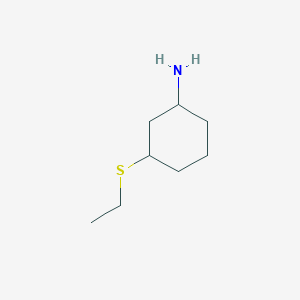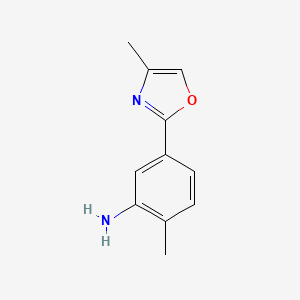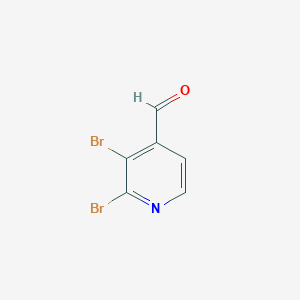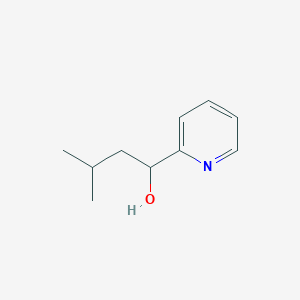
3-Methyl-1-(pyridin-2-yl)butan-1-ol
Vue d'ensemble
Description
3-Methyl-1-(pyridin-2-yl)butan-1-ol is a chemical compound with the molecular formula C10H15NO and a molecular weight of 165.24 . It is also known by its IUPAC name 3-methyl-1-(2-pyridinyl)-1-butanol .
Molecular Structure Analysis
The InChI code for 3-Methyl-1-(pyridin-2-yl)butan-1-ol is 1S/C10H15NO/c1-8(2)7-10(12)9-5-3-4-6-11-9/h3-6,8,10,12H,7H2,1-2H3 . This code provides a standard way to encode the molecule’s structure and can be used to generate a 3D model of the molecule.Applications De Recherche Scientifique
Synthesis of 1-methyl-8-(pyridin-2-yl)-3,6-diazahomoadamantane and Derivatives
3-Methyl-1-(pyridin-2-yl)butan-1-ol serves as an intermediate in the synthesis of 1-methyl-8-(pyridin-2-yl)-3,6-diazahomoadamantane and its derivatives, showcasing its role in the creation of complex organic structures with potential applications in medicinal chemistry and material science (Kuznetsov et al., 2010).
Chemical Interaction Studies
Through-Bond and Through-Space Effects in Hetero-association
1H NMR studies have been conducted to understand the through-bond and through-space effects in the hetero-association of pyridine with alkane diols, including compounds related to 3-Methyl-1-(pyridin-2-yl)butan-1-ol. Such studies help in understanding the interaction dynamics between pyridine-based compounds and other organic molecules, potentially guiding the design of new pharmaceuticals or materials (Lomas, 2011).
Crystal Structure and Molecular Interaction
Study of Molecular Structures
Research involving compounds like 3-Methyl-1-(pyridin-2-yl)butan-1-ol extends to the investigation of crystal structures and molecular interactions. Studies such as the one conducted by Najafi et al. (2012), provide insights into how such molecules interact with other compounds at the structural level, offering valuable information for the development of new materials or drugs (Najafi et al., 2012).
Binding Behavior and Complex Formation
Investigation of Binding Behavior
The binding behavior of compounds structurally related to 3-Methyl-1-(pyridin-2-yl)butan-1-ol with other molecules, such as the study of their interaction with carboxylatopillar[5]arene, sheds light on the potential use of such molecules in forming complex structures. These interactions often involve a mix of hydrogen bonding and electrostatic forces, revealing the molecule's potential as a building block in supramolecular chemistry (Li et al., 2011).
Catalysis and Chemical Reactions
Catalysis in Chemical Reactions
3-Methyl-1-(pyridin-2-yl)butan-1-ol and its derivatives have been investigated for their catalytic properties, such as in the methoxycarbonylation of olefins. These studies are crucial for understanding how these molecules can be used to facilitate or catalyze chemical reactions, which is fundamental in chemical manufacturing and pharmaceutical synthesis (Zulu et al., 2020).
Safety And Hazards
Propriétés
IUPAC Name |
3-methyl-1-pyridin-2-ylbutan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO/c1-8(2)7-10(12)9-5-3-4-6-11-9/h3-6,8,10,12H,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRULRYIURNCGOW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C1=CC=CC=N1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-1-(pyridin-2-yl)butan-1-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



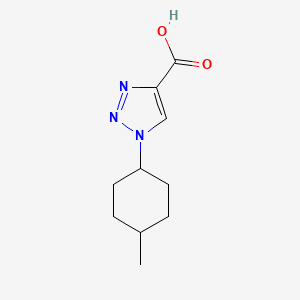
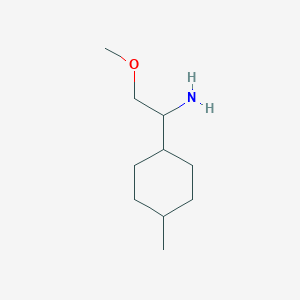
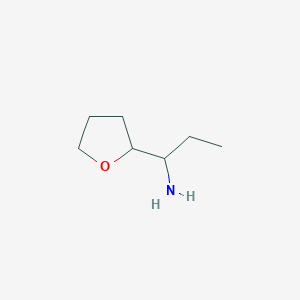
![2-(2-methylphenyl)-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-amine](/img/structure/B1427215.png)
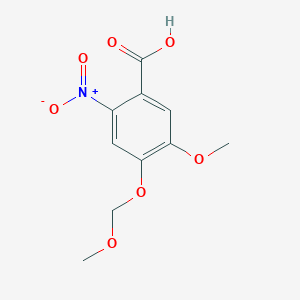
![N-[1-(1,3-thiazol-2-yl)ethyl]cyclohexanamine](/img/structure/B1427221.png)
